N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide
Overview
Description
N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a dimethylpyrazolyl group connected through a carboxamide linkage. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide typically involves a multi-step process. One common synthetic route starts with the preparation of the 3,5-dimethoxyphenylamine and 4-(3,5-dimethylpyrazolyl)benzoic acid. These intermediates are then coupled using a carboxamide formation reaction, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide involves its interaction with specific molecular targets. Studies have shown that it can inhibit the activity of certain enzymes, such as p68 RNA helicase, which plays a crucial role in cell proliferation and tumor progression . By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its anticancer effects.
Comparison with Similar Compounds
N-(3,5-dimethoxyphenyl)[4-(3,5-dimethylpyrazolyl)phenyl]carboxamide can be compared with other similar compounds, such as:
3,4-Dimethoxyphenethylamine: This compound shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
3,4-Dimethoxyphenylacetic acid: Another related compound with similar functional groups but different applications and properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications, particularly in cancer treatment.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-9-14(2)23(22-13)17-7-5-15(6-8-17)20(24)21-16-10-18(25-3)12-19(11-16)26-4/h5-12H,1-4H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYSCXVSFNQFDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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